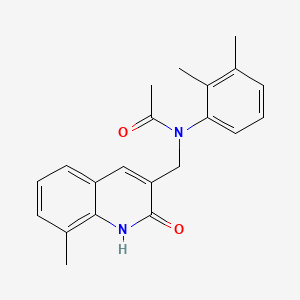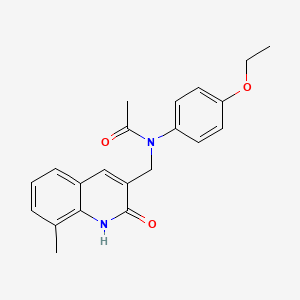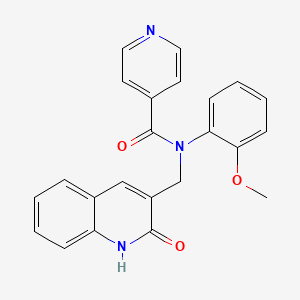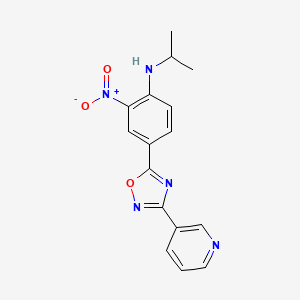![molecular formula C20H18F3N3O4 B7701250 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B7701250.png)
2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes allyloxy, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and stability, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and trifluoromethyl-substituted compounds. Examples include:
- 2-(2-{(E)-1-[4-(METHOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(METHYL)PHENYL]ACETAMIDE .
Uniqueness
The uniqueness of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c1-3-9-30-16-8-7-13(10-17(16)29-2)12-24-26-19(28)18(27)25-15-6-4-5-14(11-15)20(21,22)23/h3-8,10-12H,1,9H2,2H3,(H,25,27)(H,26,28)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAODTFNUBQFGNK-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE](/img/structure/B7701180.png)
![N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7701182.png)
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)
![N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7701199.png)
![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)

![N-[(Furan-2-YL)methyl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide](/img/structure/B7701226.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7701247.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B7701251.png)


